(Z)-8-(furan-2-ylmethyl)-2-(3-methoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
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Description
(Z)-8-(furan-2-ylmethyl)-2-(3-methoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C23H19NO5 and its molecular weight is 389.407. The purity is usually 95%.
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Biological Activity
(Z)-8-(furan-2-ylmethyl)-2-(3-methoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing on diverse research findings and case studies.
Chemical Structure and Properties
The compound's molecular formula is C24H20N2O4 with a molecular weight of 400.4 g/mol. The structure features a benzofuroxazine core, which is known for its diverse pharmacological properties.
Anticancer Properties
A significant area of research has focused on the anticancer activity of benzofuran derivatives. Compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines. For example:
- In Vitro Studies : A study evaluated a series of dihydrobenzofuran lignans for their anticancer potential across 60 human tumor cell lines. The results indicated that certain derivatives exhibited significant activity against leukemia and breast cancer cell lines, with IC50 values in the low micromolar range .
- Mechanism of Action : The mechanism often involves inhibition of tubulin polymerization, which is critical for mitotic spindle formation during cell division. For instance, related compounds have been shown to inhibit tubulin polymerization by 50% at concentrations around 13 µM .
Antioxidant Activity
Research has also indicated potential antioxidant properties for compounds in this class. The presence of methoxy groups in the structure may enhance free radical scavenging activities, contributing to their protective effects against oxidative stress .
Anti-inflammatory Effects
Studies have identified that benzofuran derivatives can modulate inflammatory pathways. For instance, compounds similar to this compound have been shown to suppress TNF-α-induced production of reactive oxygen species (ROS), indicating a potential role in managing inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Research indicates that:
- Functional Groups : The presence of specific substituents such as methoxy and furan moieties significantly influences the anticancer and antioxidant activities.
- Docking Studies : In silico studies using molecular docking simulations have suggested that these compounds bind effectively to target proteins such as tyrosinase and tubulin, enhancing their therapeutic potential .
Case Studies
Properties
IUPAC Name |
(2Z)-8-(furan-2-ylmethyl)-2-[(3-methoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c1-26-16-5-2-4-15(10-16)11-21-22(25)18-7-8-20-19(23(18)29-21)13-24(14-28-20)12-17-6-3-9-27-17/h2-11H,12-14H2,1H3/b21-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVZLNNBHLDNPT-NHDPSOOVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=CO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=CO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.